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Compound of Interest

Compound Name: Mal-L-PA-NH-Boc

Cat. No.: B6357768 Get Quote

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the

specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer

cells. The linker connecting the antibody and the cytotoxic drug is a critical component that

dictates the stability, efficacy, and safety profile of the ADC. Mal-L-PA-NH-Boc is a

heterobifunctional, non-cleavable linker designed for this purpose.

The maleimide group provides a reactive handle for covalent attachment to thiol groups on the

antibody, which are typically generated by the reduction of interchain disulfide bonds. The Boc-

protected amine and the carboxylic acid on the phenylalanine backbone offer functionalities for

conjugating a cytotoxic payload. As a non-cleavable linker, Mal-L-PA-NH-Boc ensures that the

cytotoxic payload is only released upon the complete lysosomal degradation of the antibody-

linker-drug conjugate within the target cancer cell. This mechanism of action minimizes

premature drug release in systemic circulation, thereby reducing off-target toxicity and

enhancing the therapeutic window.

Physicochemical Properties
A clear understanding of the physicochemical properties of Mal-L-PA-NH-Boc is essential for

its effective application in ADC development.
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Property Value Reference(s)

CAS Number 1491152-23-8 [1][2][3]

Molecular Formula C₁₈H₂₁N₃O₅

Molecular Weight 284.27 g/mol [1][3][4]

Appearance White to off-white solid [4]

Purity ≥95% [1][3]

Solubility Soluble in DMSO (10 mM) [3][5]

Storage Conditions

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C

for 6 months; -20°C for 1

month.

[4][5]

Synthesis of Mal-L-PA-NH-Boc
The synthesis of Mal-L-PA-NH-Boc involves the formation of a maleimide ring from a suitable

amine-containing precursor derived from L-phenylalanine. A plausible synthetic route is

outlined below.

Experimental Protocol: Synthesis of Mal-L-PA-NH-Boc
Materials:

Nα-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH)

Maleic anhydride

Acetic anhydride

Anhydrous sodium acetate

Anhydrous diethyl ether

Anhydrous toluene
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Saturated aqueous sodium bicarbonate

Saturated aqueous potassium hydrogen sulfate

Ethyl acetate

Hexanes

Magnesium sulfate (anhydrous)

Procedure:

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanylmaleamic acid

Dissolve Nα-(tert-Butoxycarbonyl)-L-phenylalanine (1 equivalent) in anhydrous diethyl ether

in a round-bottom flask equipped with a magnetic stirrer.

Add maleic anhydride (1.1 equivalents) to the solution.

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white

precipitate indicates the formation of the maleamic acid.

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

Dry the solid under vacuum to yield the maleamic acid intermediate.

Step 2: Cyclization to Mal-L-PA-NH-Boc

Suspend the dried maleamic acid intermediate (1 equivalent) in acetic anhydride (5-10

volumes).

Add anhydrous sodium acetate (0.5 equivalents) to the suspension.

Heat the mixture to 80-90°C with stirring for 2-4 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-water

with vigorous stirring to precipitate the product.
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Collect the crude product by vacuum filtration and wash thoroughly with cold water.

Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium

bicarbonate followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate

in hexanes to afford pure Mal-L-PA-NH-Boc.

Application in Antibody-Drug Conjugate (ADC)
Synthesis
The conjugation of a cytotoxic drug to an antibody using Mal-L-PA-NH-Boc is a multi-step

process that requires careful control of reaction conditions to achieve a desired drug-to-

antibody ratio (DAR).

Experimental Protocol: ADC Synthesis
Part 1: Antibody Reduction (Thiolation)

Materials:

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

PBS buffer (pH 7.2-7.4) with 1 mM EDTA

Desalting column (e.g., Sephadex G-25) or centrifugal concentrator (30 kDa MWCO)

Procedure:

Prepare the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
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Add a calculated amount of TCEP to the mAb solution to achieve a molar excess of 2-10

equivalents per antibody. The exact ratio should be optimized to achieve the desired DAR.

Incubate the reaction mixture at 37°C for 1-2 hours.

Remove excess TCEP by passing the solution through a desalting column or by buffer

exchange using a centrifugal concentrator, eluting with degassed PBS (pH 7.2-7.4)

containing 1 mM EDTA.

Determine the concentration of the reduced antibody and the number of free thiol groups

using Ellman's reagent (DTNB).

Part 2: Conjugation of Drug-Linker to Antibody

Materials:

Reduced mAb from Part 1

Mal-L-PA-NH-Boc pre-conjugated to the cytotoxic payload

Anhydrous Dimethyl sulfoxide (DMSO)

PBS buffer (pH 7.2-7.4) with 1 mM EDTA

Procedure:

Dissolve the Mal-L-PA-NH-Boc-drug conjugate in a minimal amount of DMSO to prepare a

stock solution (e.g., 10 mM).

Add the drug-linker stock solution to the reduced mAb solution to achieve a molar excess of

1.5 to 5 equivalents of the drug-linker per thiol group. The final concentration of DMSO

should be kept below 10% (v/v).

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight,

protected from light.

Quench the reaction by adding an excess of N-acetylcysteine.
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Part 3: Boc Deprotection

Materials:

ADC from Part 2

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Neutralization buffer (e.g., PBS, pH 7.4)

Procedure:

Lyophilize the ADC if necessary.

Prepare a solution of 50% (v/v) TFA in DCM.

Add the TFA/DCM solution to the ADC and incubate at room temperature for 5-10 minutes.

Neutralize the reaction by adding the neutralization buffer.

Purify the final ADC using a desalting column or centrifugal concentrator to remove

deprotection reagents.

Part 4: ADC Purification and Characterization

Procedure:

Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction

chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.

Characterize the purified ADC for:

Drug-to-Antibody Ratio (DAR): Determined by HIC-HPLC or UV-Vis spectroscopy.

Purity and Aggregation: Assessed by SEC-HPLC.

In vitro cytotoxicity: Evaluated using relevant cancer cell lines.
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Visualizing the Workflow and Mechanism
Diagrams illustrating the experimental workflow and the mechanism of action of the resulting

ADC provide a clear conceptual understanding.
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Caption: Experimental workflow for the synthesis and application of Mal-L-PA-NH-Boc in ADC

development.
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Caption: Mechanism of action for an ADC with a non-cleavable linker like Mal-L-PA-NH-Boc.
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Conclusion
Mal-L-PA-NH-Boc serves as a valuable tool in the construction of stable and effective

antibody-drug conjugates. Its non-cleavable nature offers a distinct advantage in minimizing off-

target toxicity by ensuring that the cytotoxic payload is released specifically within the target

cancer cells upon lysosomal degradation. The experimental protocols provided in this guide

offer a framework for the synthesis and application of this linker, which can be further optimized

to suit specific antibody and payload combinations. The continued development and application

of well-defined linkers like Mal-L-PA-NH-Boc are crucial for advancing the field of targeted

cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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